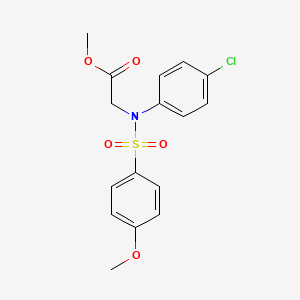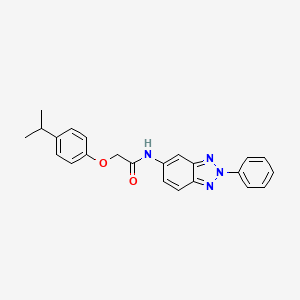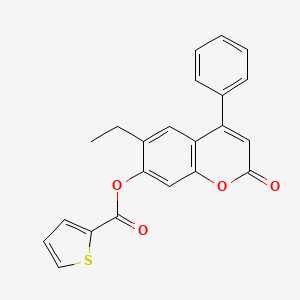![molecular formula C23H17F3N2O4 B3706339 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE](/img/structure/B3706339.png)
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE
概要
説明
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dihydroisoquinoline core linked to a phenylmethanone moiety, which is further substituted with a nitro and trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring.
Introduction of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Nitro and Trifluoromethyl Groups: The final step involves the nucleophilic aromatic substitution reaction, where the phenylmethanone derivative is treated with nitro and trifluoromethyl-substituted phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline core structures, such as berberine and papaverine.
Phenylmethanone Derivatives: Compounds with similar phenylmethanone moieties, such as benzophenone and acetophenone.
Uniqueness
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to the combination of its isoquinoline core and the specific substitution pattern of the phenylmethanone moiety. The presence of both nitro and trifluoromethyl groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O4/c24-23(25,26)18-7-10-21(20(13-18)28(30)31)32-19-8-5-16(6-9-19)22(29)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJGIIVQLZMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B3706258.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3706264.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3706294.png)
![Methyl 4-methyl-3-[({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B3706297.png)
![N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3706304.png)
![6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B3706310.png)
![4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B3706314.png)


![5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3706345.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3706353.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B3706359.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide](/img/structure/B3706362.png)
